N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-13-4-1-3-12(9-13)10-19-16(22)11-21-17(23)7-6-14(20-21)15-5-2-8-24-15/h1-9H,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSLVWUAZFGABD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 3-chlorobenzyl chloride, furan-2-carboxylic acid, and 6-oxopyridazine. The synthesis could involve:
Nucleophilic substitution: Reacting 3-chlorobenzyl chloride with a nucleophile to introduce the benzyl group.
Cyclization: Forming the pyridazine ring through cyclization reactions.
Amidation: Coupling the furan and pyridazine moieties through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Furanones.
Reduction: Dihydropyridazines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: As a building block for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structure can be compared to analogs with modifications at three key regions:
Pyridazinone Core: Position 3 substitutions vary widely.
Acetamide Linker : Modifications to the nitrogen substituent.
Aromatic/Functional Groups : Variations in benzyl or heterocyclic substituents.
Table 1: Substituent Comparison of Key Compounds
Key Observations :
- The piperazinyl group in ’s analog increases basicity and solubility, whereas the furan in the target compound may reduce solubility but improve metabolic stability due to its heterocyclic nature .
- Acetamide Substituents :
Key Observations :
- High yields (e.g., 79% in ) are achievable with optimized coupling conditions, while thioamide derivatives () show lower yields due to challenging thiolation steps .
- The target compound’s synthesis would likely mirror ’s method, with furan-2-yl and 3-chlorobenzyl substituents requiring specific starting materials.
Pharmacological and Functional Implications
While direct data for the target compound are absent, insights can be drawn from analogs:
- The target compound’s furan may shift selectivity toward anti-inflammatory or kinase inhibition pathways .
- ’s Thioderivatives: Methylthio and bromophenyl groups in these compounds were evaluated as formyl peptide receptor modulators, indicating pyridazinone’s versatility in immunomodulation. The target’s furan group might offer redox stability compared to thioethers .
Biological Activity
N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C₁₈H₁₈ClN₅O₂
- Molecular Weight : 371.8 g/mol
- CAS Number : 1219586-04-5
The structure includes a chlorobenzyl group, a furan moiety, and a pyridazinone core, which are believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridazinone Core : Cyclization of appropriate precursors.
- Introduction of the Furan Moiety : Coupling reactions, often using palladium-catalyzed methods.
- Attachment of the Chlorobenzyl Group : Nucleophilic substitution reactions.
- Final Amide Bond Formation : Linking the acetamide group through standard amide bond formation techniques.
Anticancer Potential
Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 180 | Induction of apoptosis via caspase activation |
| MDA-MB-231 | 370 | Inhibition of tubulin polymerization |
| A549 | 3100 | Moderate cytotoxicity |
| HT-29 | 2400 | Cell cycle arrest at G1 phase |
The compound's effectiveness varies across different cell lines, indicating its potential as a lead compound for further development in cancer therapeutics.
The proposed mechanisms by which this compound exerts its effects include:
- Tubulin Inhibition : Similar to other known antitumor agents, it may disrupt microtubule dynamics.
- Histone Deacetylase (HDAC) Inhibition : Some derivatives have shown moderate HDAC inhibitory activity, leading to increased acetylation of histones and altered gene expression profiles.
- Induction of Apoptosis : Activation of caspases has been observed, suggesting that it promotes programmed cell death in cancer cells.
Case Studies and Research Findings
A study published in MDPI highlighted the compound's ability to enhance acetylated histone H3 levels significantly, confirming its role as an HDAC inhibitor . Another investigation into related compounds indicated that modifications in substituents could enhance anticancer activity, emphasizing structure-activity relationships (SAR) in the development of more potent derivatives .
Q & A
Basic Question: What synthetic strategies are recommended for preparing N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyridazinone core followed by functionalization. A common approach includes:
- Step 1: Synthesis of the pyridazinone ring via cyclization of dihydrazides or ketone precursors under acidic or basic conditions .
- Step 2: Introduction of the furan-2-yl group at the 3-position of pyridazinone using Suzuki-Miyaura coupling or nucleophilic substitution .
- Step 3: Amide coupling between the pyridazinone-acetic acid derivative and 3-chlorobenzylamine using coupling agents like EDCI/HOBt or DCC .
- Purification: Employ column chromatography (e.g., silica gel) or preparative HPLC to isolate the final product, with yields optimized by controlling reaction time and stoichiometry .
Basic Question: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the integration of aromatic protons (e.g., furan at δ 6.3–7.4 ppm) and the acetamide backbone (δ 2.5–4.0 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF verifies the molecular ion peak (e.g., calculated for : 356.08 g/mol) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC values) may arise from assay conditions or impurities. To address this:
- Standardize Assays: Use identical cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Replicate Synthesis: Ensure batch-to-batch consistency via strict reaction monitoring (e.g., TLC for intermediate checks) .
- Statistical Validation: Apply ANOVA or Student’s t-test to compare datasets, excluding outliers with Grubbs’ test .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Substituent Variation: Systematically modify the 3-chlorobenzyl group (e.g., replace Cl with F, Br, or methoxy) and assess impact on binding affinity .
- Core Modifications: Replace the pyridazinone ring with pyridine or triazine to evaluate metabolic stability .
- In Silico Modeling: Use molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or PARP1, guided by crystallographic data .
Basic Question: What initial biological screening approaches are recommended for this compound?
Methodological Answer:
- In Vitro Enzymatic Assays: Test inhibitory activity against kinases (e.g., EGFR) or proteases using fluorescence-based kits (e.g., Promega) .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .
- Anti-inflammatory Potential: Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages via ELISA .
Advanced Question: How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (K, k/k) to purified proteins (e.g., PARP1) .
- CRISPR Knockout Models: Generate target gene knockouts (e.g., COX-2) in cell lines to confirm pathway specificity .
- Metabolite Profiling: Use LC-MS to identify active metabolites in hepatic microsomes, correlating with observed bioactivity .
Basic Question: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Co-Solvent Systems: Use 10% PEG-400 or cyclodextrin complexes to enhance aqueous solubility .
- Salt Formation: React with HCl or sodium bicarbonate to generate water-soluble salts .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) for enhanced bioavailability .
Advanced Question: How can stability studies under varying conditions guide formulation?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12) to identify degradation pathways .
- HPLC Tracking: Monitor decomposition products (e.g., hydrolysis of the acetamide group) over 14 days .
- Excipient Compatibility: Test with mannitol or PVP-K30 to prevent crystallization in solid dispersions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
